4'-bromo-3-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

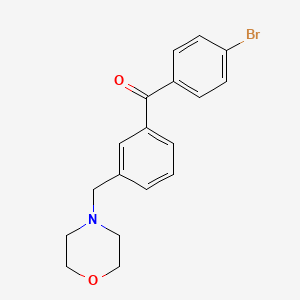

Structure

2D Structure

Properties

IUPAC Name |

(4-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFVOKBDMFIATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643081 | |

| Record name | (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-38-3 | |

| Record name | (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-bromo-3-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological activities of 4'-bromo-3-morpholinomethyl benzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide well-founded estimations and methodologies.

Core Chemical Properties

| Property | This compound (Estimated) | 4'-bromobenzophenone | 3-bromobenzophenone | (3-Bromophenyl)(4-(morpholinomethyl)phenyl)methanone |

| IUPAC Name | (4-bromophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone | (4-bromophenyl)(phenyl)methanone | (3-bromophenyl)(phenyl)methanone | (3-bromophenyl)(4-(morpholinomethyl)phenyl)methanone |

| Molecular Formula | C₁₈H₁₈BrNO₂ | C₁₃H₉BrO | C₁₃H₉BrO | C₁₈H₁₈BrNO₂ |

| Molecular Weight | 360.25 g/mol | 261.11 g/mol | 261.11 g/mol | 360.24 g/mol |

| Melting Point | Data not available | 79-84 °C | 74.5-77.5 °C[1] | Data not available |

| Boiling Point | > 450 °C (Predicted) | 347.5 °C (Predicted) | 347.5°C (rough estimate)[2] | 469.8±45.0 °C (Predicted) |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water. | Insoluble in water. Soluble in organic solvents. | Data not available | Data not available |

| Appearance | Likely a solid at room temperature. | White solid. | White crystalline solid.[2] | Data not available |

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by a Mannich reaction.

Step 1: Synthesis of 4'-bromo-3-methylbenzophenone (Intermediate)

The benzophenone core can be constructed via a Friedel-Crafts acylation.

Methodology:

-

Reaction Setup: To a solution of m-toluoyl chloride in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C under an inert atmosphere.

-

Addition of Bromobenzene: Slowly add bromobenzene to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4'-bromo-3-methylbenzophenone.

Step 2: Synthesis of 4'-bromo-3-(bromomethyl)benzophenone (Intermediate)

The methyl group of the intermediate is then brominated to create a reactive site for the subsequent substitution.

Methodology:

-

Radical Bromination: Dissolve 4'-bromo-3-methylbenzophenone in a non-polar solvent like carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reaction Condition: Reflux the mixture with irradiation from a UV lamp to facilitate the reaction.

-

Purification: After the reaction is complete (monitored by TLC), the succinimide byproduct is filtered off. The filtrate is concentrated, and the crude 4'-bromo-3-(bromomethyl)benzophenone is purified, typically by recrystallization.

Step 3: Synthesis of this compound (Final Product)

The final product is obtained by the nucleophilic substitution of the bromide with morpholine.

Methodology:

-

Reaction: Dissolve 4'-bromo-3-(bromomethyl)benzophenone in a polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Morpholine: Add morpholine and a non-nucleophilic base like potassium carbonate to the solution.

-

Heating: Heat the reaction mixture to facilitate the substitution.

-

Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off. The solvent is evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated. The final product, this compound, can be purified by column chromatography.

An alternative and more direct approach for the introduction of the morpholinomethyl group is the Mannich reaction . The Mannich reaction is a versatile method for aminoalkylation and involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine (in this case, morpholine).[1][2][3][4]

Proposed Mannich Reaction Protocol:

-

Reactant Mixture: In a reaction vessel, combine 4'-bromobenzophenone, morpholine, and paraformaldehyde in a suitable solvent such as ethanol or acetic acid.

-

Catalyst: An acid catalyst (e.g., HCl) is typically required to facilitate the formation of the Eschenmoser's salt intermediate from morpholine and formaldehyde.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the benzophenone scaffold is a common motif in molecules with a wide range of biological activities.[5][6] The presence of the morpholine moiety is also significant, as it can enhance solubility and bioavailability.[3]

-

Anticancer and Cytotoxic Potential: Several benzophenone derivatives, particularly those containing morpholino and thiomorpholino groups, have demonstrated potent cytotoxic activity against various cancer cell lines.[7] Some have also shown significant antitumor activity in vivo.[7] The mechanism of action for many anticancer benzophenones involves the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Activity: Benzophenone analogues have been investigated for their anti-inflammatory properties.[8] The introduction of a morpholine ring has been shown to be favorable for this activity in some series of compounds.

-

Antimicrobial and Antifungal Activities: The benzophenone framework has been utilized in the design of novel antimicrobial and antifungal agents.[5][9] The morpholine group is a known pharmacophore in several commercial fungicides.[9] Benzophenone-N-ethyl morpholine ethers have shown potential as antibacterial and antifungal agents.[10]

Visualizations

Proposed Synthetic Workflow

References

- 1. oarjbp.com [oarjbp.com]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4'-Bromo-3-morpholinomethyl Benzophenone: A Technical Guide on the Putative Mechanism of Action

Disclaimer: To date, no specific studies have been published detailing the mechanism of action for 4'-bromo-3-morpholinomethyl benzophenone. This document, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related benzophenone and morpholine derivatives. The quantitative data and experimental protocols provided are representative examples from studies on these related compounds and should be viewed as illustrative.

Executive Summary

This compound is a synthetic organic molecule featuring a benzophenone core, a class of compounds known for a wide array of pharmacological activities. The presence of a morpholine moiety and a bromo substituent suggests potential for significant biological effects. Based on the evidence from analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. This would classify the compound as a potential non-steroidal anti-inflammatory drug (NSAID). Secondary or alternative mechanisms, such as the modulation of pro-inflammatory cytokines (TNF-α and IL-6) and effects on enzymes implicated in neurodegenerative diseases (BACE-1 and acetylcholinesterase), are also considered based on the broader activities of the benzophenone scaffold. This guide provides a detailed overview of this putative mechanism, supported by representative data and experimental methodologies.

Proposed Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The core hypothesis is that this compound functions as an anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory process. Inhibition of prostaglandin synthesis leads to a reduction in inflammation, pain, and fever. The integration of a morpholine ring into the benzophenone structure has been shown to be favorable for anti-inflammatory activity.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes, the proposed target of this compound.

The Biological Profile of 4'-bromo-3-morpholinomethyl Benzophenone and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reported biological activities of 4'-bromo-3-morpholinomethyl benzophenone and structurally related compounds. The benzophenone scaffold, a versatile pharmacophore, has been the subject of extensive research, leading to the discovery of derivatives with a wide range of therapeutic potential, including anticancer, antiviral, and antimicrobial properties. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological processes to support ongoing research and development efforts in medicinal chemistry.

Anticancer and Antiproliferative Activity

Derivatives of benzophenone featuring bromo and morpholino substitutions have demonstrated significant potential as anticancer agents. The primary mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis in neoplastic cells.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various benzophenone derivatives against a panel of human and murine cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparative analysis of structure-activity relationships.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 8b | 2-bromo (on ring A), 4-methyl (on ring B) | DLA | Not specified | [1][2] |

| EAC | Not specified | [1][2] | ||

| MCF-7 | Not specified | [1][2] | ||

| A549 | Not specified | [1][2] | ||

| 8f | 4-methyl (on ring A), 4-methyl (on ring B) | DLA | Not specified | [1][2] |

| EAC | Not specified | [1][2] | ||

| MCF-7 | Not specified | [1][2] | ||

| A549 | Not specified | [1][2] | ||

| 5c | Bromo group in benzophenone moiety | EAC | Significant (value not specified) | [2] |

| DLA | Significant (value not specified) | [2] | ||

| BPU | Not specified | Jurkat | 4.64 ± 0.08 | [2] |

| HeLa | Not specified | [2] | ||

| MCF-7 | Not specified | [2] | ||

| 4u | Naphthalene moiety | MCF-7 | 1.47 ± 0.14 | [2] |

| Cisplatin (standard) | - | MCF-7 | 15.24 ± 1.27 | [2] |

| Compound 1 | Not specified | HL-60 | 0.48 | [3] |

| A-549 | 0.82 | [3] | ||

| SMMC-7721 | 0.26 | [3] | ||

| SW480 | 0.99 | [3] | ||

| Compound 8 | Not specified | SW480 | 0.51 | [3] |

| Compound 9 | Not specified | SW480 | 0.93 | [3] |

| s3 | Isovanillic acid and 2,4-dimethylphenol derived | HL-60 | 0.122 | [3] |

| SMMC-7721 | 0.111 | [3] | ||

| Taxol (standard) | - | SMMC-7721 | > 0.111 | [4] |

DLA: Dalton's Lymphoma Ascites; EAC: Ehrlich Ascites Carcinoma; MCF-7: Human Breast Adenocarcinoma Cell Line; A549: Human Lung Carcinoma Cell Line; Jurkat: Human T-lymphocyte Cell Line; HeLa: Human Cervical Cancer Cell Line; HL-60: Human Promyelocytic Leukemia Cell Line; SMMC-7721: Human Hepatocellular Carcinoma Cell Line; SW480: Human Colon Adenocarcinoma Cell Line.

Key Findings from Structure-Activity Relationship (SAR) Studies

-

The presence of a methyl group on the B ring of the benzophenone scaffold is considered essential for antiproliferative activity.[1][2]

-

A bromo substitution at the ortho position (compound 8b) or a methyl group at the para position (compound 8f) on the A ring of benzophenone significantly enhances anti-mitogenic activity.[1][2]

-

Certain bromo-substituted benzophenone derivatives have demonstrated superior cytotoxicity against various cancer cell lines when compared to the standard chemotherapeutic agent, cisplatin.[2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Studies on active benzophenone analogs, such as compounds 8b and 8f, indicate that they exert their anticancer effects by inducing cell cycle arrest at the G2/M phase.[1][2] This disruption of the cell cycle progression ultimately leads to the initiation of apoptosis, a form of programmed cell death, through a caspase-activated DNase-mediated pathway.[1]

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the biological activities of benzophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549, Jurkat, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The benzophenone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is utilized to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cells are treated with the benzophenone compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is presented as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.

Other Potential Biological Activities

While the primary focus of research on bromo- and morpholino-substituted benzophenones has been on their anticancer properties, the broader benzophenone class has been investigated for other activities.

Anti-HIV Activity

A series of novel benzophenone derivatives have been identified as potent inhibitors of the HIV-1 virus, with some analogues exhibiting nanomolar efficacy (EC50 values as low as 2.9 nmol/L).[5] These compounds demonstrate low cytotoxicity, suggesting a favorable therapeutic index.[5] Although the specific compound this compound has not been explicitly tested in these studies, the findings suggest that the benzophenone scaffold is a promising starting point for the development of novel anti-HIV agents.

Antibacterial and Antifungal Activities

Studies on benzophenone-N-ethyl morpholine ethers have shown that this class of compounds possesses potential as antibacterial and antifungal agents.[6] Similarly, a semicarbazide derivative containing a 4-bromophenyl moiety exhibited potent antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[7] These results highlight the potential for developing morpholino- and bromo-substituted benzophenones as antimicrobial agents.

Conclusion

The available scientific literature strongly suggests that this compound and its structural analogs are a promising class of compounds with significant biological activity, particularly in the realm of oncology. The key takeaways for researchers and drug development professionals are:

-

The benzophenone scaffold with bromo and morpholino substitutions is a validated starting point for the design of novel anticancer agents.

-

The primary mechanism of anticancer action for active analogs involves the induction of G2/M cell cycle arrest and subsequent apoptosis.

-

There is a clear structure-activity relationship, with the position of the bromo and other substituents playing a critical role in determining cytotoxic potency.

-

Beyond cancer, the benzophenone core has shown promise in the development of antiviral and antimicrobial agents, warranting further investigation of this compound and its derivatives in these therapeutic areas.

Further research is necessary to fully elucidate the biological activity profile of this compound itself, including comprehensive in vitro and in vivo studies to determine its efficacy, toxicity, and pharmacokinetic properties. The detailed protocols and collated data within this guide provide a solid foundation for these future investigations.

References

- 1. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Overview of 4'-bromo-3-morpholinomethyl benzophenone: A Technical Guide

Disclaimer: Publicly available, peer-reviewed spectroscopic and detailed synthetic data specifically for 4'-bromo-3-morpholinomethyl benzophenone is limited. This guide provides a comprehensive summary of available information for structurally related compounds to serve as a reference for researchers, scientists, and drug development professionals. A plausible synthetic route and corresponding workflow are proposed based on established chemical principles.

Comparative Spectroscopic Data of Related Benzophenone Derivatives

To provide a useful spectroscopic reference, the following table summarizes ¹H NMR, ¹³C NMR, and other relevant data for benzophenone derivatives with structural similarities to this compound. This comparative data can aid in the characterization of the target compound.

| Compound Name | Spectroscopic Data | Source |

| 4-Bromobenzophenone | ¹H NMR (CDCl₃): Data available. ¹³C NMR (CDCl₃): Data available. IR (KBr): Data available. Mass Spec (GC-MS): Data available. | [1][2] |

| 4-(Bromomethyl)benzophenone | ¹H NMR: Data available. ¹³C NMR: Data available. Mass Spec (GC-MS): m/z top peak: 195, 2nd highest: 167, 3rd highest: 274. IR: Data available. | [3] |

| 4-Bromo-3'-nitroacetophenone | Molecular Formula: C₈H₆BrNO₃ Molecular Weight: 244.042 g/mol IR Spectrum: Available in the NIST/EPA Gas-Phase Infrared Database. | [4] |

| 4'-Methyl-3-morpholinomethyl benzophenone | Molecular Formula: C₁₉H₂₁NO₂ | [5] |

| 4-Bromo-3-nitrophenol | Molecular Formula: C₆H₄BrNO₃ Molecular Weight: 218.00 g/mol | [6] |

Proposed Synthetic Protocol for this compound

A plausible synthetic route for this compound can be conceptualized through a multi-step process involving a Friedel-Crafts acylation followed by a Mannich reaction.

Step 1: Synthesis of 4-bromo-3-methylbenzophenone

This initial step involves the Friedel-Crafts acylation of bromobenzene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Reactants: Bromobenzene, 3-methylbenzoyl chloride, Aluminum chloride (catalyst).

-

Solvent: A non-polar organic solvent such as dichloromethane or carbon disulfide.

-

Procedure:

-

To a cooled solution of bromobenzene and 3-methylbenzoyl chloride in the solvent, slowly add aluminum chloride while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Step 2: Bromination of 4-bromo-3-methylbenzophenone

The methyl group of 4-bromo-3-methylbenzophenone can be brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reactants: 4-bromo-3-methylbenzophenone, N-bromosuccinimide (NBS), Benzoyl peroxide (initiator).

-

Solvent: Carbon tetrachloride (CCl₄).

-

Procedure:

-

A mixture of 4-bromo-3-methylbenzophenone, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off.

-

The filtrate is washed with water, dried, and the solvent is evaporated to yield 4-bromo-3-(bromomethyl)benzophenone.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by morpholine.

-

Reactants: 4-bromo-3-(bromomethyl)benzophenone, Morpholine.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

-

Procedure:

-

To a solution of 4-bromo-3-(bromomethyl)benzophenone in the chosen solvent, add an excess of morpholine.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water to remove excess morpholine and any salts formed.

-

The organic layer is dried and concentrated to give the crude product, which can be further purified by column chromatography.

-

A similar synthetic methodology is employed for the preparation of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, where a piperidinone derivative, formaldehyde, and morpholine are reacted.[7]

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Due to the absence of specific biological studies on this compound in the available literature, no signaling pathways can be definitively associated with this compound. However, the benzophenone scaffold is present in various biologically active molecules, and the morpholine moiety is a common feature in many pharmaceuticals.[7] Further research would be required to elucidate any potential biological targets and signaling pathways of the title compound. Therefore, a diagrammatic representation of signaling pathways is not provided.

References

- 1. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-(Bromomethyl)benzophenone | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 5. 4'-Methyl-3-morpholinomethyl benzophenone | C19H21NO2 | CID 24724670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4'-Bromo-3-morpholinomethyl Benzophenone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-bromo-3-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide leverages information on closely related analogs to detail its probable synthesis, physicochemical properties, and potential biological activities. The synthesis of the benzophenone core is typically achieved through Friedel-Crafts acylation. The introduction of the morpholinomethyl group can be accomplished via reactions with a suitable bromomethylated precursor. Analogs of this compound have demonstrated significant biological activities, including antitumor and antibacterial effects, which are explored herein. This guide includes detailed experimental protocols for the synthesis of related compounds and the evaluation of their biological efficacy. Quantitative data on the biological activity of analog compounds are presented in tabular format for clarity and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the underlying scientific concepts.

Introduction

Physicochemical Properties

Based on the structure of the closely related analog (3-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone, the following physicochemical properties can be predicted for this compound[1]:

| Property | Predicted Value |

| Molecular Formula | C18H18BrNO2 |

| Molecular Weight | 360.25 g/mol |

| LogP | 3.45 |

| Boiling Point | 469.8°C at 760 mmHg |

| Density | 1.379 g/cm³ |

| Flash Point | 237.9°C |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. The core benzophenone structure is typically formed via a Friedel-Crafts acylation reaction, followed by functionalization to introduce the morpholinomethyl group.

General Synthesis of the Benzophenone Core

The Friedel-Crafts acylation is a standard method for the synthesis of benzophenones[2]. This involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation for Benzophenone Synthesis

-

Reaction Setup: A 500 mL round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is protected from atmospheric moisture with a calcium chloride guard tube.

-

Reagents:

-

Benzene (or a substituted benzene derivative)

-

Benzoyl chloride (or a substituted benzoyl chloride)

-

Anhydrous aluminum chloride (AlCl3)

-

Carbon tetrachloride (solvent)

-

-

Procedure: a. 25 mL of carbon tetrachloride is placed in the reaction flask, followed by the careful addition of 35 g of anhydrous aluminum chloride. b. A mixture of 30 mL of benzene and 30 mL of benzoyl chloride (adjust stoichiometry as needed for substituted derivatives) is added to the dropping funnel. c. The mixture from the dropping funnel is added dropwise to the reaction flask with constant stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature. d. After the addition is complete, the reaction mixture is refluxed for 2-3 hours to ensure completion. e. The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. f. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. g. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. h. The crude benzophenone product is then purified by recrystallization or vacuum distillation.

Synthesis of this compound

A plausible synthetic route for the target compound is a two-step process:

-

Step 1: Friedel-Crafts acylation of bromobenzene with 3-(bromomethyl)benzoyl chloride to yield (4-bromophenyl)(3-(bromomethyl)phenyl)methanone.

-

Step 2: Nucleophilic substitution of the resulting bromomethyl derivative with morpholine.

Experimental Protocol: Nucleophilic Substitution with Morpholine

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

(4-bromophenyl)(3-(bromomethyl)phenyl)methanone

-

Morpholine

-

A suitable solvent such as acetonitrile or dimethylformamide (DMF)

-

A base such as potassium carbonate (K2CO3)

-

-

Procedure: a. (4-bromophenyl)(3-(bromomethyl)phenyl)methanone (1 equivalent) is dissolved in the chosen solvent in the reaction flask. b. Potassium carbonate (1.5 equivalents) and morpholine (1.2 equivalents) are added to the solution. c. The reaction mixture is stirred and heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. e. The filtrate is concentrated under reduced pressure to remove the solvent. f. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. g. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. h. The crude product, this compound, is purified by column chromatography on silica gel.

A plausible two-step synthesis of this compound.

Biological Activity

While specific biological data for this compound is not available, studies on analogous compounds provide strong indications of its potential therapeutic applications.

Antitumor Activity

Several studies have highlighted the potent cytotoxic and antitumor activities of benzophenone derivatives containing morpholino and thiomorpholino groups[3]. These compounds have shown significant activity against murine leukemia (P388) and human lung carcinoma (PC-6) cells in vitro[3].

Table 1: In Vitro Cytotoxicity of Morpholino Benzophenone Analogs [3]

| Compound | P388 (IC50, µM) | PC-6 (IC50, µM) |

| Analog 3a | >100 | 38.4 |

| Analog 3c | 15.6 | 11.2 |

| Analog 3j | 20.2 | 16.2 |

Note: The exact structures of analogs 3a, 3c, and 3j are detailed in the cited reference.

Furthermore, certain benzophenone derivatives have demonstrated significant in vivo antitumor activity against malignant ascites induced by P388 cells in mice[3]. The mechanism of action is thought to involve the induction of apoptosis. Studies on other morpholino-containing compounds suggest involvement of the intrinsic mitochondrial pathway, with increased expression of caspase 3 and cytochrome c[4].

Proposed intrinsic apoptosis pathway induced by morpholino benzophenone derivatives.

Antibacterial Activity

Benzophenone derivatives, particularly those with halogen substitutions, have been reported to exhibit antibacterial activity[5]. The presence of a bromo group is often associated with enhanced antimicrobial effects.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [5]

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

-

Culture Preparation: Bacteria are cultured in a suitable broth medium (e.g., Nutrient Broth) to an exponential growth phase. The turbidity is adjusted to a 0.5 McFarland standard.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antibacterial Activity of Bromo-Benzophenone Analogs [5]

| Compound | B. subtilis (MIC, µ g/well ) | S. aureus (MIC, µ g/well ) | K. pneumoniae (MIC, µ g/well ) | P. aeruginosa (MIC, µ g/well ) |

| Analog 9a | 25 | 50 | 12.5 | 6.25 |

| Analog 9e | 12.5 | 25 | 6.25 | 3.12 |

| Analog 9g | 6.25 | 12.5 | 3.12 | 1.56 |

Note: The exact structures of analogs 9a, 9e, and 9g are detailed in the cited reference.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs provides a strong foundation for understanding its potential as a bioactive molecule. The established synthetic routes for benzophenones, particularly the Friedel-Crafts acylation, offer a reliable pathway for its preparation. The documented antitumor and antibacterial activities of related morpholino and bromo-substituted benzophenones suggest that this compound is a promising candidate for further investigation in drug discovery and development. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers venturing into the synthesis and biological evaluation of this and related compounds. Further studies are warranted to isolate or synthesize this specific compound and elucidate its precise biological and pharmacological profile.

References

- 1. (3-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone, CasNo.898769-90-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4'-bromo-3-morpholinomethyl benzophenone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the potential therapeutic targets of the novel chemical entity, 4'-bromo-3-morpholinomethyl benzophenone. While direct experimental data for this specific compound is not publicly available, a comprehensive analysis of its constituent chemical moieties—the benzophenone core, the morpholine ring, and the bromophenyl group—provides a strong basis for predicting its pharmacological activities and potential molecular targets. This whitepaper synthesizes existing research on analogous structures to propose primary therapeutic applications in oncology and inflammatory diseases, with a focus on the PI3K/Akt/mTOR signaling pathway. Detailed hypothetical experimental protocols and data presentation frameworks are provided to guide future in-vitro and in-vivo evaluations.

Introduction: A Tripartite Pharmacophore

The structure of this compound combines three key pharmacophores, each with well-documented roles in medicinal chemistry. This unique combination suggests a synergistic potential for therapeutic intervention.

-

Benzophenone Core: Benzophenone and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The rigid diaryl ketone structure serves as a versatile scaffold for interacting with various biological targets.[1]

-

Morpholine Ring: Recognized as a "privileged structure" in drug discovery, the morpholine moiety is frequently incorporated to enhance physicochemical properties, metabolic stability, and target affinity.[3][4] It is a crucial component in numerous kinase inhibitors, notably those targeting the Phosphoinositide 3-kinase (PI3K) family.[5][6] The oxygen atom of the morpholine ring can act as a key hydrogen bond acceptor in the ATP-binding pocket of kinases.[5]

-

Bromophenyl Group: The inclusion of a bromine atom on a phenyl ring is a common strategy in drug design to enhance potency. Halogen bonding and increased lipophilicity can contribute to stronger interactions with target proteins. Brominated compounds have demonstrated significant potential as anticancer agents, in some cases by inducing reactive oxygen species (ROS)-mediated apoptosis.[7][8]

The convergence of these three moieties in a single molecule strongly suggests that this compound is a promising candidate for investigation as a kinase inhibitor, with potential applications in oncology and inflammatory conditions.

Predicted Therapeutic Targets and Signaling Pathways

Based on the structural components, the most probable primary target for this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[9]

The PI3K/Akt/mTOR Pathway

The morpholine group is a well-established pharmacophore for PI3K inhibitors.[5][9] It is hypothesized that this compound will act as an ATP-competitive inhibitor of PI3K, potentially with dual activity against mTOR, another key kinase in this pathway.

Below is a DOT script representation of the predicted mechanism of action.

Induction of Apoptosis

Benzophenone and bromophenyl-containing compounds have been shown to induce apoptosis in cancer cells.[7][10] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of the pro-survival Akt signaling, coupled with potential off-target effects, could lead to the activation of caspases and programmed cell death.

Potential Therapeutic Applications and Data

The predicted molecular targets suggest primary applications in oncology, with secondary potential in inflammatory diseases due to the role of the PI3K pathway in immune cell function.

Anticancer Activity

The compound is predicted to exhibit broad-spectrum anticancer activity, particularly in tumors with known PI3K pathway mutations.

| Potential Cancer Indication | Rationale | Key Biomarkers for Patient Selection |

| Breast Cancer | High prevalence of PIK3CA mutations. | PIK3CA, PTEN, Akt phosphorylation |

| Prostate Cancer | PI3K/Akt pathway is frequently activated. | PTEN loss, Akt phosphorylation |

| Non-Small Cell Lung Cancer | PI3K pathway activation is common. | PIK3CA, EGFR, KRAS mutations |

| Hematological Malignancies | PI3Kδ is a key target in B-cell malignancies. | PIK3CA, BTK mutations |

Anti-inflammatory Activity

The PI3K pathway is integral to the activation and function of various immune cells. Inhibition of this pathway can modulate inflammatory responses.

| Potential Inflammatory Disease | Rationale | Potential Mechanism |

| Rheumatoid Arthritis | PI3Kγ/δ are involved in immune cell signaling. | Reduction of pro-inflammatory cytokine production. |

| Psoriasis | PI3K pathway is implicated in keratinocyte hyperproliferation. | Inhibition of inflammatory cell infiltration and cytokine release. |

| Inflammatory Bowel Disease | PI3K signaling is crucial for T-cell activation. | Modulation of immune responses in the gut. |

Proposed Experimental Protocols

To validate the predicted therapeutic targets, a systematic series of in-vitro and in-vivo experiments is proposed.

General Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

In-Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various isoforms of PI3K (α, β, γ, δ) and mTOR.

-

Methodology:

-

Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay (e.g., ADP-Glo™).

-

Recombinant human PI3K isoforms and mTOR kinases will be used.

-

The compound will be serially diluted to generate a dose-response curve.

-

The kinase reaction will be initiated by the addition of ATP and the appropriate lipid substrate (e.g., PIP2 for PI3K).

-

The reaction will be incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagent will be added, and the signal will be measured using a plate reader.

-

IC50 values will be calculated by fitting the data to a four-parameter logistic equation.

-

Cellular Phosphorylation Assay (Western Blot)

-

Objective: To confirm the inhibition of the PI3K/Akt/mTOR pathway in a cellular context.

-

Methodology:

-

Select a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3).

-

Culture the cells to 70-80% confluency.

-

Treat the cells with varying concentrations of the compound for a specified duration (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated S6 kinase (pS6K), and total S6K. A loading control (e.g., GAPDH) should also be used.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by the compound.

-

Methodology:

-

Treat cancer cells with the compound at concentrations around its IC50 value for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

-

Conclusion

The tripartite structure of this compound presents a compelling profile for a novel therapeutic agent, primarily targeting the PI3K/Akt/mTOR pathway. The confluence of a benzophenone scaffold, a kinase-targeting morpholine ring, and a potency-enhancing bromophenyl group strongly suggests significant potential in the treatment of various cancers and inflammatory disorders. The experimental frameworks outlined in this whitepaper provide a clear roadmap for the systematic evaluation of this promising compound. Further synthesis and biological testing are warranted to validate these predictions and elucidate the full therapeutic potential of this compound.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4'-bromo-3-morpholinomethyl benzophenone: A Technical Guide to Unveiling Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 4'-bromo-3-morpholinomethyl benzophenone, a novel benzophenone derivative with significant therapeutic potential. While specific experimental data for this compound is emerging, this document outlines a robust framework for its computational analysis, drawing upon established methodologies for similar benzophenone scaffolds. This guide will detail the processes for predicting and analyzing its interactions with various biological targets, summarizing potential quantitative data, and providing detailed experimental and computational protocols.

Introduction to this compound

Benzophenones are a class of compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromo-substituent and a morpholinomethyl group to the benzophenone core in this compound suggests the potential for novel biological activities and improved pharmacokinetic profiles. In silico modeling offers a powerful, cost-effective, and time-efficient approach to explore these possibilities by simulating the compound's interaction with various protein targets at a molecular level.[1]

Potential Biological Targets and In Silico Analysis

Based on the known activities of structurally related benzophenone derivatives, several key biological targets can be prioritized for in silico investigation of this compound.

Anticancer Activity

Benzophenone derivatives have demonstrated significant potential as anticancer agents by interacting with various proteins involved in cancer progression.[1][4] Potential targets for this compound include:

-

Human Estrogen Receptor α (hERα): A key target in hormone-dependent breast cancers.[5]

-

Kinases (e.g., AKT1, ERK2, CDK2, MAPK1): Crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4]

-

Apoptosis-related proteins (e.g., CASP3): Central to programmed cell death, a key mechanism for eliminating cancer cells.[4]

-

Signal Transducers and Activators of Transcription (STAT3): Implicated in tumor cell survival and proliferation.[4]

-

Androgen Receptor (AR): A primary target in prostate cancer.[6]

Antimicrobial Activity

The morpholine moiety is a common feature in many antibacterial and antifungal agents.[3] Therefore, investigating the interaction of this compound with microbial enzymes is a logical step.

-

Penicillin-Binding Protein 6 (PBP6) of E. coli: A key enzyme in bacterial cell wall synthesis.[1]

-

Fungal Enzymes: Various enzymes specific to fungal metabolic pathways.[3]

Neurological Activity

Recent studies have highlighted the potential of benzophenone-related structures in targeting enzymes implicated in neurodegenerative diseases.[7]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Key enzymes in the breakdown of neurotransmitters, relevant to Alzheimer's disease.[7]

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical binding affinity data for this compound with various potential targets, as would be generated from molecular docking studies.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |

| Anticancer Targets | ||||

| Estrogen Receptor α (hERα) | 1A52 | -9.8 | 0.15 | Arg394, Glu353, His524 |

| AKT1 | 4GV1 | -8.5 | 1.2 | Lys179, Thr211, Asp292 |

| ERK2 | 4QTB | -8.2 | 1.8 | Lys54, Gln105, Asp167 |

| Androgen Receptor (AR) | 2PIV | -9.2 | 0.45 | Gln711, Arg752, Thr877 |

| Antimicrobial Targets | ||||

| PBP6 (E. coli) | 3ITA | -7.9 | 3.5 | Ser62, Thr159, Ser217 |

| Neurological Targets | ||||

| Acetylcholinesterase (AChE) | 4EY7 | -10.5 | 0.05 | Trp86, Tyr337, Phe338 |

Methodologies: A Guide to In Silico and Experimental Protocols

This section details the standard protocols for the in silico modeling of this compound and the subsequent experimental validation.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico analysis of a novel compound.

Caption: In Silico Modeling and Experimental Validation Workflow.

Detailed Protocol: Molecular Docking

-

Ligand Preparation:

-

The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

The structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed.

-

Polar hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Molecular Docking Simulation:

-

A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

Molecular docking is performed using software such as AutoDock Vina or Schrödinger Maestro.[1] The software will generate multiple binding poses of the ligand within the protein's active site.

-

-

Analysis of Docking Results:

-

The generated poses are ranked based on their predicted binding affinities.

-

The pose with the lowest binding energy is typically selected for further analysis.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

-

Experimental Protocol: Synthesis of this compound

The synthesis of benzophenone derivatives is commonly achieved through a Friedel-Crafts acylation reaction.[8][9]

-

Step 1: Synthesis of 3-(morpholinomethyl)benzoyl chloride:

-

3-(Bromomethyl)benzoyl chloride is reacted with morpholine in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield 3-(morpholinomethyl)benzoyl chloride.

-

-

Step 2: Friedel-Crafts Acylation:

-

3-(Morpholinomethyl)benzoyl chloride is reacted with bromobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield this compound.

-

The reaction is typically carried out under anhydrous conditions and at a controlled temperature.

-

-

Purification:

-

The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

-

-

Characterization:

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Signaling Pathway Analysis

The interaction of this compound with kinases like AKT1 and ERK2 suggests its potential to modulate key signaling pathways involved in cancer.

Caption: Potential Inhibition of PI3K/AKT and RAS/ERK Pathways.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. The methodologies and potential targets outlined here, based on extensive research into related benzophenone derivatives, offer a clear path for future computational and experimental studies. The versatility of the benzophenone scaffold suggests that this novel compound holds significant promise as a lead for the development of new therapeutic agents. Further in silico and in vitro studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. jchemlett.com [jchemlett.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 5. ajbasweb.com [ajbasweb.com]

- 6. In Silico Molecular Docking, Synthesis of 4-(4-benzoylaminophenoxy) Phenol Derivatives as Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Experimental Chemistry II [sites.science.oregonstate.edu]

Methodological & Application

Synthesis of 4'-bromo-3-morpholinomethyl benzophenone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4'-bromo-3-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the benzophenone core, followed by benzylic bromination, and concluding with a nucleophilic substitution to introduce the morpholine moiety.

Introduction

Benzophenone derivatives are a well-established class of compounds with a wide range of biological activities. The incorporation of a morpholine group, a privileged scaffold in medicinal chemistry, can significantly modulate the pharmacological properties of the parent molecule, including its solubility, metabolic stability, and target-binding affinity. This protocol details a reliable method for the preparation of this compound, providing a key building block for the development of novel therapeutic agents.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4'-Bromo-3-methylbenzophenone

This step involves a Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzoyl chloride | 219.45 | 21.95 g | 0.10 |

| Toluene | 92.14 | 100 mL | - |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Hydrochloric Acid (HCl), 1M | 36.46 | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-bromobenzoyl chloride (21.95 g, 0.10 mol) in toluene (100 mL).

-

Add the 4-bromobenzoyl chloride solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 1M HCl (100 mL).

-

Separate the organic layer and wash it sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 4'-bromo-3-methylbenzophenone as a solid.

Step 2: Synthesis of 4'-Bromo-3-(bromomethyl)benzophenone

This step involves the benzylic bromination of the methyl group using N-bromosuccinimide (NBS).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Bromo-3-methylbenzophenone | 275.14 | 27.51 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.58 g | 0.11 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4'-bromo-3-methylbenzophenone (27.51 g, 0.10 mol) in carbon tetrachloride (200 mL).

-

Add N-bromosuccinimide (19.58 g, 0.11 mol) and benzoyl peroxide (0.24 g, 0.001 mol) to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 4-6 hours. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction by TLC. The formation of succinimide as a white solid that floats on top of the solvent is an indication of reaction progress.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-bromo-3-(bromomethyl)benzophenone, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the benzylic bromide with morpholine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Bromo-3-(bromomethyl)benzophenone | 354.04 | 35.40 g | 0.10 |

| Morpholine | 87.12 | 10.45 g (10.5 mL) | 0.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |

| Acetonitrile (CH₃CN) | 41.05 | 250 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 4'-bromo-3-(bromomethyl)benzophenone (35.40 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and acetonitrile (250 mL).

-

Add morpholine (10.45 g, 0.12 mol) to the suspension.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |

| 1 | 4-Bromobenzoyl chloride, Toluene | AlCl₃ | 4'-Bromo-3-methylbenzophenone | 70-80 |

| 2 | 4'-Bromo-3-methylbenzophenone | NBS, BPO | 4'-Bromo-3-(bromomethyl)benzophenone | 80-90 |

| 3 | 4'-Bromo-3-(bromomethyl)benzophenone, Morpholine | K₂CO₃ | This compound | 75-85 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4'-Bromo-3-methylbenzophenone | C₁₄H₁₁BrO | 275.14 | White to off-white solid | 107-109[1] |

| 4'-Bromo-3-(bromomethyl)benzophenone | C₁₄H₁₀Br₂O | 354.04 | Solid | - |

| This compound | C₁₈H₁₈BrNO₂ | 360.25 | Solid | - |

Experimental Workflow

Figure 2: Detailed workflow for the synthesis of this compound.

References

Application Notes & Protocols for the Analysis of 4'-bromo-3-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical methodologies for the characterization and quantification of 4'-bromo-3-morpholinomethyl benzophenone. The protocols detailed below are adapted from established methods for related benzophenone derivatives and can be used as a starting point for method development and validation.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

Application: This method is ideal for the sensitive and selective quantification of this compound in complex matrices such as biological fluids (plasma, urine) and pharmaceutical formulations.

Principle: The compound is first separated from other components in the sample by HPLC based on its polarity. The separated compound is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio (m/z), allowing for highly specific and sensitive detection.

Experimental Protocol

Sample Preparation (for Plasma Samples):

-

To 500 µL of plasma, add an internal standard solution.

-

Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Triple Quadrupole):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions (m/z) | To be determined by infusion and fragmentation studies. |

| Collision Energy | To be optimized for specific transitions. |

Data Presentation

Table 1: HPLC-MS/MS Quantitative Data (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |

| This compound | 360.06 | 282.01 | 183.05 | 5.2 |

| Internal Standard (e.g., Diazepam-d5) | 290.10 | 154.10 | 198.10 | 6.8 |

Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Suitable for the analysis of thermally stable and volatile compounds. This method can be used for purity assessment and identification of this compound, particularly in raw materials or synthesis reaction mixtures.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, providing a mass spectrum that can be used for identification.

Experimental Protocol

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

If necessary, perform a derivatization step (e.g., silylation) to improve volatility and thermal stability, although this may not be required for the target analyte.

-

Inject a small volume of the solution into the GC-MS system.

GC-MS Conditions:

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Data Presentation

Table 2: GC-MS Data (Hypothetical)

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 12.5 | 359/361 (M⁺), 281/283, 183, 100, 86 |

Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: A powerful technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses, a spectrum is generated that provides detailed information about the chemical environment of each nucleus, allowing for the determination of the molecular structure.

Experimental Protocol

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction).

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 7.8 | m | 8H | Phenyl and Bromophenyl rings |

| Methylene Protons | ~3.6 | s | 2H | -CH₂-N |

| Morpholine Protons | ~3.7 | t | 4H | -CH₂-O- |

| Morpholine Protons | ~2.5 | t | 4H | -CH₂-N- |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~195 | C=O |

| Aromatic Carbons | 125 - 140 | Phenyl and Bromophenyl rings |

| Methylene Carbon | ~62 | -CH₂-N |

| Morpholine Carbons | ~67 | -CH₂-O- |

| Morpholine Carbons | ~53 | -CH₂-N- |

Infrared (IR) Spectroscopy

Application: Used for the identification of functional groups present in the this compound molecule. It is a rapid and simple technique for preliminary identification and for monitoring reaction progress.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Presentation

Table 4: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1660 | Strong | C=O (Ketone) |

| 3100-3000 | Medium | C-H (Aromatic) |

| 2950-2800 | Medium | C-H (Aliphatic) |

| ~1600, ~1480 | Medium-Weak | C=C (Aromatic) |

| ~1115 | Strong | C-O-C (Ether in morpholine) |

| ~1020 | Medium | C-N (Amine in morpholine) |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| ~600 | Medium | C-Br |

Application Notes and Protocols for 4'-bromo-3-morpholinomethyl benzophenone In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone derivatives are a class of compounds with a wide range of reported biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of 4'-bromo-3-morpholinomethyl benzophenone, a novel benzophenone derivative. The following protocols are based on established methodologies for characterizing the bioactivity of related compounds and are intended to guide researchers in the preliminary assessment of this compound's pharmacological potential.

Potential In Vitro Applications

Based on the activities of similar benzophenone derivatives, this compound could be investigated for a variety of in vitro effects. These include:

-

Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines, and investigation of the underlying mechanisms such as apoptosis induction or cell cycle arrest.[2][5][6]

-

Antioxidant Potential: Assessment of its ability to scavenge free radicals.[1][7]

-

Enzyme Inhibition: Screening for inhibitory activity against enzymes such as tubulin or cyclooxygenases (COX).[3][5]

-

Antimicrobial Effects: Determining its efficacy against a panel of pathogenic bacteria and fungi.[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is quantifiable by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.[5][8]

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[1]

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin[5][6]

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Table 1: Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines.

| Cell Line | IC₅₀ (µM) |

| A549 (Lung) | 15.2 ± 1.8 |

| MCF-7 (Breast) | 22.5 ± 2.5 |

| HT-144 (Melanoma) | 18.9 ± 2.1 |

| PC3 (Prostate) | 25.1 ± 3.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for MTT Assay

References

- 1. scielo.br [scielo.br]

- 2. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]